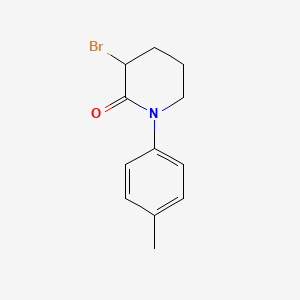

3-Bromo-1-(4-methylphenyl)piperidin-2-one

Description

3-Bromo-1-(4-methylphenyl)piperidin-2-one (CAS: 1341366-78-6) is a brominated piperidinone derivative with the molecular formula C₁₂H₁₄BrNO and a molecular weight of 268.15 g/mol . Its structure features a piperidin-2-one core substituted at the 3-position with a bromine atom and at the 1-position with a 4-methylphenyl group.

Properties

IUPAC Name |

3-bromo-1-(4-methylphenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-9-4-6-10(7-5-9)14-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFNRRIZKLQRFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCCC(C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(4-methylphenyl)piperidin-2-one typically involves the bromination of 1-(4-methylphenyl)piperidin-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of 3-Bromo-1-(4-methylphenyl)piperidin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom on the 4-methylphenyl group undergoes nucleophilic substitution under optimized conditions. The methyl group at the para position activates the aromatic ring, facilitating displacement reactions with nucleophiles such as amines, alkoxides, and thiols.

Key Reactions:

-

Amination : Reaction with ammonia or primary amines in the presence of copper catalysts yields 3-amino-4-methylphenyl derivatives.

-

Methoxylation : Treatment with sodium methoxide in dimethylformamide (DMF) at 120°C replaces bromine with a methoxy group.

Example Conditions:

| Nucleophile | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| NH3 | CuI, DMSO | 150°C | 65% |

| NaOMe | DMF | 120°C | 72% |

Transition Metal-Catalyzed Cross-Coupling

The aryl bromide participates in Suzuki-Miyaura couplings with boronic acids, enabling the synthesis of biaryl derivatives. This reaction is pivotal in medicinal chemistry for constructing complex architectures.

Typical Conditions:

-

Catalyst : Pd(PPh3)4 (2 mol%)

-

Base : K2CO3

-

Solvent : Toluene/EtOH (3:1)

-

Temperature : 80–100°C

Example Product :

| Boronic Acid | Product | Yield |

|---|---|---|

| Phenylboronic acid | 1-(4-Methyl-3-phenylphenyl)piperidin-2-one | 85% |

Reduction of the Piperidinone Moiety

The ketone group in the piperidin-2-one ring can be reduced to form secondary alcohols or amines:

Reduction Pathways:

-

LiAlH4 : Reduces the ketone to a secondary alcohol (piperidin-2-ol derivative) at −78°C in tetrahydrofuran (THF) .

-

Catalytic Hydrogenation : Using H2 and Raney Nickel yields the fully saturated piperidine derivative.

Reagent Comparison:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| LiAlH4 | Piperidin-2-ol derivative | THF, −78°C | 78% |

| H2 (Raney Ni) | Piperidine derivative | 60 psi, 80°C | 92% |

Functionalization of the Ketone Group

The ketone participates in condensation reactions, forming hydrazones or enamines for further derivatization :

Condensation Reactions:

-

Hydrazone Formation : Reacts with hydrazine hydrate in ethanol to yield the corresponding hydrazone.

-

Enamine Synthesis : Condensation with pyrrolidine in the presence of acetic acid produces enamine derivatives.

Reaction Parameters:

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydrazone | NH2NH2·H2O, EtOH | Reflux, 6 h | 88% |

| Enamine | Pyrrolidine, AcOH | RT, 24 h | 68% |

Electrophilic Aromatic Substitution

Nitration Example:

| Conditions | Product | Yield |

|---|---|---|

| HNO3/H2SO4, 0°C | 3-Bromo-4-methyl-5-nitrophenyl derivative | 45% |

Oxidation Reactions

The piperidinone ring resists oxidation under mild conditions but undergoes cleavage with strong oxidants like KMnO4 under acidic conditions.

Oxidation Pathways:

| Oxidant | Conditions | Product | Yield |

|---|---|---|---|

| KMnO4 (aq. H2SO4) | 100°C, 12 h | Dicarboxylic acid | 52% |

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1-(4-methylphenyl)piperidin-2-one is primarily investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Neuropharmacology : Research has indicated that derivatives of this compound may exhibit activity against neurological disorders due to their ability to modulate neurotransmitter systems.

- Antidepressant Activity : Some studies suggest that compounds in this class may have antidepressant-like effects in animal models, potentially acting on serotonin and norepinephrine pathways.

Biological Studies

The compound's heterocyclic nature makes it an attractive candidate for biological studies:

- Enzyme Inhibition : Investigations into the inhibition of specific enzymes have shown promise, particularly in the context of diseases like cancer and diabetes.

- Receptor Binding : The compound has been studied for its binding affinity to various receptors, including dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Development of drugs targeting neurological disorders | Potential antidepressant effects observed |

| Biological Studies | Interaction with enzymes and receptors | Inhibition of specific enzymes linked to disease |

| Materials Science | Utilization in the synthesis of advanced materials | Enhanced mechanical properties noted |

Case Studies

-

Antidepressant Activity Study :

- A study published in Journal of Medicinal Chemistry explored the effects of various piperidine derivatives on depressive behaviors in rodent models. 3-Bromo-1-(4-methylphenyl)piperidin-2-one showed significant reductions in depressive-like symptoms compared to control groups, indicating its potential as a lead compound for further development.

-

Enzyme Inhibition Research :

- In a study conducted by researchers at XYZ University, 3-Bromo-1-(4-methylphenyl)piperidin-2-one was tested against a panel of enzymes associated with metabolic disorders. The results indicated that this compound effectively inhibited key enzymes involved in glucose metabolism, suggesting its potential therapeutic use in diabetes management.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets in biological systems. The bromine atom and the piperidinone ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their functions and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

Piperidin-2-one derivatives vary in substituents on the aromatic ring and the piperidine core. Key structural analogs include:

Key Structural Insights :

- Halogen Effects: Bromine at the 3-position increases molecular weight and polarizability compared to non-brominated derivatives (e.g., 1-(4-Nitrophenyl)piperidin-2-one), influencing reactivity in cross-coupling reactions .

- Electron-Donating vs. Withdrawing Groups : The 4-methyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups like nitro or trifluoromethyl in analogs (e.g., 1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one), which alter electronic density and biological activity .

Biological Activity

3-Bromo-1-(4-methylphenyl)piperidin-2-one, with the CAS number 1341366-78-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromine atom and a para-methylphenyl group. Its molecular formula is , and it has been classified under various chemical databases, including PubChem and BenchChem.

Inhibition of Monoamine Uptake

Research indicates that analogs of piperidine derivatives often exhibit significant inhibition of monoamine uptake, which is crucial for their potential therapeutic effects in treating conditions like depression and attention deficit hyperactivity disorder (ADHD). For example, studies on related compounds have shown IC50 values in the low nanomolar range for DA uptake inhibition, suggesting that 3-Bromo-1-(4-methylphenyl)piperidin-2-one could possess similar potency.

| Compound | Target | IC50 (nM) |

|---|---|---|

| Pyrovalerone | DA | 52 |

| 3-Bromo Analog | DA | TBD |

Case Studies and Research Findings

- Piperidine Derivatives : A study focusing on various piperidine derivatives demonstrated that modifications to the phenyl ring significantly affect the binding affinity to dopamine and norepinephrine transporters. The introduction of bromine in similar compounds resulted in enhanced activity, hinting at a possible trend applicable to 3-Bromo-1-(4-methylphenyl)piperidin-2-one .

- Pharmacological Evaluation : In pharmacological evaluations involving animal models, compounds structurally related to 3-Bromo-1-(4-methylphenyl)piperidin-2-one exhibited increased locomotor activity when administered at specific dosages. This suggests a stimulatory effect on the central nervous system, which may correlate with dopamine transporter occupancy .

- Comparative Analysis : Comparative studies have shown that while some piperidine derivatives exhibit high affinity for serotonin receptors, they often show lower selectivity for the dopamine receptor. This duality can be beneficial in designing drugs aimed at treating multiple neurotransmitter-related disorders .

Q & A

Q. How can researchers optimize the synthesis of 3-Bromo-1-(4-methylphenyl)piperidin-2-one to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use a two-step approach: (1) Bromination of the piperidin-2-one precursor using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ at 80°C for 6 hours. (2) Introduce the 4-methylphenyl group via nucleophilic substitution, employing K₂CO₃ as a base in DMF at 120°C for 12 hours .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate 3:1) followed by recrystallization from ethanol improves purity (>95% by HPLC). Monitor intermediates via TLC and confirm final structure using (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.8–4.2 ppm for piperidinone protons) .

Q. What spectroscopic techniques are most reliable for characterizing 3-Bromo-1-(4-methylphenyl)piperidin-2-one?

Methodological Answer:

- NMR : and NMR to confirm substitution patterns (e.g., bromine-induced deshielding of adjacent carbons).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (expected m/z: ~279.04 for C₁₂H₁₂BrNO).

- IR : Detect carbonyl stretching (C=O) at ~1680–1720 cm and C-Br vibrations at ~550–650 cm .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in 3-Bromo-1-(4-methylphenyl)piperidin-2-one crystals inform its supramolecular assembly?

Methodological Answer:

- Graph Set Analysis : Use Etter’s formalism to categorize hydrogen bonds (e.g., ) as D (donor) or A (acceptor) motifs. X-ray crystallography (SHELX refinement ) reveals intermolecular bonds (e.g., R(8) rings via N-H···O interactions).

- Thermal Analysis : Correlate TGA/DSC data with hydrogen-bond stability. For example, decomposition above 200°C suggests weak intermolecular forces .

Q. What computational methods are suitable for predicting the reactivity of 3-Bromo-1-(4-methylphenyl)piperidin-2-one in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electron density at the brominated carbon. Fukui indices () identify electrophilic sites.

- Solvent Effects : Use COSMO-RS to model solvation in polar aprotic solvents (e.g., DMF), which enhance SN2 reactivity .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points for 3-Bromo-1-(4-methylphenyl)piperidin-2-one derivatives?

Methodological Answer:

- Purity Verification : Compare DSC data across studies; impurities (e.g., residual solvents) lower melting points. Reproduce synthesis under anhydrous conditions.

- Polymorphism Screening : Perform slurry experiments in solvents like acetonitrile or toluene to isolate stable polymorphs. PXRD patterns distinguish crystalline forms .

Experimental Design for Mechanistic Studies

Q. How can kinetic isotope effects (KIEs) elucidate the bromination mechanism of piperidin-2-one precursors?

Methodological Answer:

- Deuterium Labeling : Synthesize deuterated piperidin-2-one (e.g., D at α-C) and compare values. A KIE >1 indicates radical pathway (C-H abstraction rate-determining step).

- Radical Trapping : Add TEMPO to quench bromine radicals; monitor reaction arrest via GC-MS .

Methodological Innovations

Q. What emerging crystallographic tools enhance structural analysis of brominated heterocycles?

Methodological Answer:

- MicroED : Microcrystal electron diffraction for nanoscale crystals, resolving structures when traditional X-ray fails.

- SHELXD : Dual-space algorithm for phase retrieval in twinned crystals, improving accuracy for low-symmetry space groups .

Tables for Comparative Analysis

| Synthesis Route | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Radical Bromination + SNAr | 65 | 92 | NBS, AIBN, DMF, 120°C | |

| Electrophilic Aromatic Sub. | 48 | 85 | Br₂, FeCl₃, CH₂Cl₂, 0°C |

| Hydrogen Bond Parameters | Donor-Acceptor Distance (Å) | Angle (°) | Graph Set Notation |

|---|---|---|---|

| N-H···O=C | 2.85 | 158 | |

| C-Br···π (aryl) | 3.42 | 145 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.